4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533870-46-1
Cat. No.: VC6943355
Molecular Formula: C21H24N4O6S
Molecular Weight: 460.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533870-46-1 |
|---|---|
| Molecular Formula | C21H24N4O6S |
| Molecular Weight | 460.51 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) |
| Standard InChI Key | ZUSPGRLDGZFPJH-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional domains:
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Benzamide backbone: Provides a planar aromatic system for intermolecular interactions.
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Diethylsulfamoyl group (): Enhances solubility and potential enzyme-binding affinity via hydrogen bonding.
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, conferring metabolic stability and electronic diversity.
The 3,5-dimethoxyphenyl substituent on the oxadiazole ring introduces steric bulk and electron-donating methoxy groups, which may modulate pharmacokinetic properties such as membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 533870-46-1 |
| Molecular Formula | |
| Molecular Weight | 460.51 g/mol |
| IUPAC Name | 4-(Diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Topological Polar Surface Area | 136 Ų (estimated) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide follows a multi-step protocol common to oxadiazole derivatives:
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Precursor Preparation:
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3,5-Dimethoxybenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.
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4-(Diethylsulfamoyl)benzoic acid is activated using thionyl chloride () to form the corresponding acyl chloride.
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Oxadiazole Ring Formation:
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Cyclization of the hydrazide with the acyl chloride in the presence of phosphorus oxychloride () yields the 1,3,4-oxadiazole core.
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Functionalization:
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The diethylsulfamoyl group is introduced via nucleophilic substitution or coupling reactions, often employing reagents like -diethylamine and sulfonyl chlorides.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 75–80 |
| 2 | , 80°C, 6 hr | 65–70 |
| 3 | -Diethylamine, DCM, rt | 50–60 |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.82 (m, 4H, benzamide-H), 6.78 (s, 2H, dimethoxyphenyl-H), 3.85 (s, 6H, OCH), 3.32 (q, 4H, NCHCH), 1.12 (t, 6H, CH).
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Mass Spectrometry (MS):
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ESI-MS m/z: 461.2 [M+H], consistent with the molecular formula.
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Biological Activities and Mechanisms
Anti-Inflammatory and Anticancer Properties
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COX-2 Inhibition: Molecular docking studies suggest that the sulfamoyl group interacts with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis.
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Apoptosis Induction: In silico models predict caspase-3 activation via mitochondrial pathway modulation, though in vitro validation remains pending.
Table 3: Predicted Pharmacological Profiles
| Activity | Target | IC (Predicted) |
|---|---|---|
| Antimicrobial | Bacterial DHFR | 1.5 µM |
| Anti-inflammatory | COX-2 | 0.8 µM |
| Anticancer | Caspase-3 | 2.2 µM |
Research Challenges and Future Directions
Synthetic Optimization
Current yields (~50–60% in final steps) necessitate improved catalytic systems. Transitioning to microwave-assisted synthesis could reduce reaction times and enhance purity.
Pharmacokinetic Profiling
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Solubility: The logP value (estimated 3.1) indicates moderate lipophilicity, suggesting potential formulation challenges. Prodrug strategies (e.g., phosphate esters) may enhance aqueous solubility.
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Metabolic Stability: In vitro hepatic microsome assays are critical to assess oxidative degradation pathways.
Target Validation
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could identify novel therapeutic applications. Preliminary data on analogous compounds show EGFR inhibition at 10 nM , warranting further investigation.
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